molecular formula C20H22N4O2S2 B14331512 N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide CAS No. 111416-65-0

N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide

Cat. No.: B14331512
CAS No.: 111416-65-0
M. Wt: 414.5 g/mol
InChI Key: YXJWYSJVAONOIY-UHFFFAOYSA-N
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Description

N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide is a synthetic thiourea derivative known for its potential antifungal properties. This compound has been studied for its interaction with various biological systems, particularly in the context of antifungal therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide typically involves the condensation of benzoyl isothiocyanate with a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide involves its interaction with fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell death. It may also inhibit key enzymes involved in fungal metabolism, further contributing to its antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide stands out due to its specific structure, which enhances its antifungal activity. The presence of both benzoyl and thiourea groups contributes to its unique mechanism of action and broad-spectrum antifungal properties .

Properties

CAS No.

111416-65-0

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide

InChI

InChI=1S/C20H22N4O2S2/c25-17(15-9-3-1-4-10-15)23-19(27)21-13-7-8-14-22-20(28)24-18(26)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H2,21,23,25,27)(H2,22,24,26,28)

InChI Key

YXJWYSJVAONOIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NCCCCNC(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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